molecular formula C18H22N2O2S B11637812 5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one

5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one

Cat. No.: B11637812
M. Wt: 330.4 g/mol
InChI Key: PGNDOLKJNWJKDP-UHFFFAOYSA-N
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Description

The compound 5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one features a dihydrofuran-2(3H)-one core substituted with a 1,3-thiazol-4-yl group bearing a 2-methylphenylamino moiety and a 3-propyl chain.

Properties

Molecular Formula

C18H22N2O2S

Molecular Weight

330.4 g/mol

IUPAC Name

5-methyl-5-[2-(2-methylanilino)-1,3-thiazol-4-yl]-3-propyloxolan-2-one

InChI

InChI=1S/C18H22N2O2S/c1-4-7-13-10-18(3,22-16(13)21)15-11-23-17(20-15)19-14-9-6-5-8-12(14)2/h5-6,8-9,11,13H,4,7,10H2,1-3H3,(H,19,20)

InChI Key

PGNDOLKJNWJKDP-UHFFFAOYSA-N

Canonical SMILES

CCCC1CC(OC1=O)(C)C2=CSC(=N2)NC3=CC=CC=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone under acidic conditions.

    Aromatic Amine Introduction: The 2-methylphenylamine is introduced via a nucleophilic substitution reaction with the thiazole intermediate.

    Oxolane Ring Formation: The oxolane ring is formed through a cyclization reaction involving a diol and an appropriate leaving group under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.

Chemical Reactions Analysis

Key Reaction Conditions

Step Reagents Solvent Temperature Range Duration
Alkylationn-butyllithium/LDATHF-80 to 20°C1–2 hours
ReductionSodium borohydrideWater/THF0–100°C2 hours
HydrolysisAcidic/base (e.g., HCl)Water/THF70–100°CN/A

Data adapted from patent WO2018152949A1 and Ambeed’s reaction protocols .

Reaction Mechanisms

  • Alkylation : Deprotonation of substrates by strong bases (e.g., n-butyllithium) generates nucleophiles, which react with alkylating agents (e.g., valeryl chloride).

  • Reduction : Sodium borohydride selectively reduces nitriles or ketones to amines or alcohols, depending on the substrate.

  • Hydrolysis : Acidic conditions cleave nitriles to carboxylic acids, while basic conditions yield amides.

Comparative Analysis

Compound Key Features Applications
Target compoundThiazole + dihydrofuran ringsPotential pharmacological
4-MethylthiazoleSimple thiazole structureFlavoring agents
Furfuryl alcoholFuran ring, hydroxyl groupResin production
(R)-4-n-propyl-dihydrofuran-2(3H)-oneDihydrofuran coreChiral synthesis

Data synthesized from structural comparisons in EvitaChem and reaction conditions in Ambeed .

Structural and Functional Insights

The compound’s thiazole and dihydrofuran rings likely contribute to bioactivity, as observed in similar heterocycles. The 2-methylphenylamino group may enhance stability or target binding.

Scientific Research Applications

Chemistry

In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse functionalization, making it valuable in the development of new materials and catalysts.

Biology

In biological research, derivatives of this compound may exhibit interesting bioactivities, such as antimicrobial or anticancer properties. Studies could focus on modifying the structure to enhance these activities.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its ability to interact with various biological targets makes it a promising scaffold for drug development.

Industry

In the industrial sector, this compound could be used in the production of specialty chemicals, polymers, and advanced materials. Its unique properties may offer advantages in specific applications, such as coatings or adhesives.

Mechanism of Action

The mechanism of action of 5-METHYL-5-{2-[(2-METHYLPHENYL)AMINO]-1,3-THIAZOL-4-YL}-3-PROPYLOXOLAN-2-ONE involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The aromatic amine group may also play a role in binding to biological macromolecules, affecting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Molecular Properties

The table below compares the target compound with analogs from the literature:

Compound Name / Source Core Structure Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound Dihydrofuran-2(3H)-one 3-Propyl; 5-(2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl) ~349.4* Thiazole amino group enhances lipophilicity; propyl chain may improve membrane permeability.
Example 76 () Pyrazolo[3,4-d]pyrimidin-4-one 5-Fluoro-3-(3-fluorophenyl); 5-(morpholinomethyl)thiophen-2-yl 531.3 (M++1) Fluorinated aryl groups increase metabolic stability; morpholine improves solubility.
Impurity-I () Thiazol-5-yl-methyl carbamate Complex peptide-like chain with phenyl and ethylthiazole groups ~800 (estimated) High molecular weight; potential for protein binding due to carbamate linkage.
623935-41-1 () Thiazolo[3,2-a]pyrimidine Ethyl carboxylate; methylthiophenyl; diphenylpyrazole ~548.6 Extended conjugation system; ester group may influence bioavailability.

*Calculated based on molecular formula.

Key Observations :

  • The target compound’s thiazole amino group distinguishes it from Example 76’s thiophene-morpholine hybrid, likely altering target selectivity .
  • Compared to Impurity-I’s peptide-like structure, the target’s smaller size and dihydrofuranone core suggest better pharmacokinetic properties .
  • The propyl chain in the target compound may confer greater lipophilicity than the ethyl ester in 623935-41-1, impacting absorption .

Biological Activity

The compound 5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one (commonly referred to as compound 1 ) is a thiazole-derived molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C19H24N2O2S
  • Molecular Weight : 344.47106 g/mol
  • IUPAC Name : (3S,5S)-5-methyl-5-{2-[(2-methylphenyl)amino]-1,3-thiazol-4-yl}-3-propyldihydrofuran-2(3H)-one .

The biological activity of compound 1 is primarily attributed to its structural components, particularly the thiazole and dihydrofuran moieties. These components are known to interact with various biological targets:

  • Inhibition of Enzymatic Activity : Thiazole derivatives often exhibit inhibitory effects on enzymes involved in metabolic pathways, which can influence cellular proliferation and survival.
  • Modulation of Signaling Pathways : Research indicates that compounds with similar structures can modulate key signaling pathways such as mTOR and Akt, which are critical in regulating cell growth and immune responses .

Anticancer Activity

Several studies have highlighted the anticancer potential of thiazole derivatives. For instance, compounds similar to 1 have shown:

  • Cytotoxic Effects : In vitro studies demonstrated that thiazole-based compounds can induce apoptosis in various cancer cell lines, including glioblastoma and melanoma cells . The presence of functional groups like methylphenyl amines enhances their cytotoxicity.
Cell LineIC50 (µM)Reference
U251 (glioblastoma)23.30
WM793 (melanoma)<30

Anticonvulsant Activity

Thiazole derivatives have also been explored for their anticonvulsant properties. The modifications in the thiazole ring can significantly affect their efficacy against seizures:

  • Mechanism : These compounds may enhance GABAergic transmission or inhibit excitatory neurotransmitter release .

Study on Mast Cell Degranulation

A relevant study investigated the effects of a structurally similar compound on mast cell degranulation. The findings revealed that the compound significantly reduced the release of pro-inflammatory mediators such as histamine and cytokines through modulation of the mTOR signaling pathway . This suggests potential therapeutic applications in allergic diseases.

Clinical Implications

The implications of compound 1 extend to its potential use in treating conditions such as epilepsy and cancer. Its ability to modulate critical signaling pathways makes it a candidate for further development into therapeutic agents.

Q & A

Q. What synthetic methodologies are effective for constructing the thiazole-dihydrofuran scaffold in this compound?

Q. How can contradictions between spectroscopic data and computational models be resolved during structural elucidation?

  • Methodological Answer : Cross-validate using single-crystal X-ray diffraction (e.g., SHELXL refinement ). If crystal quality is poor, employ density functional theory (DFT) to simulate NMR shifts and compare with experimental data. For instance, in a related study, X-ray resolved ambiguities in NOESY correlations .

Q. What experimental design strategies optimize reaction yields for large-scale synthesis?

  • Methodological Answer : Use a Design of Experiments (DoE) approach:
  • Variables : Temperature, catalyst loading, solvent polarity.
  • Response Surface Methodology (RSM) : Identify optimal conditions (e.g., Et₃N/DMF-H₂O for coupling reactions ).
    Example Data Table :
VariableRange TestedOptimal ValueImpact on Yield
Temperature60–120°C90°C+25% yield
Catalyst (Pd)1–5 mol%3 mol%+15% yield

Q. How can environmental stability and degradation pathways of this compound be assessed?

  • Methodological Answer : Follow protocols from environmental fate studies :
  • Hydrolysis : Test at pH 3, 7, 11 (50°C, 5 days).
  • Photolysis : Expose to UV light (λ = 254 nm) and monitor via HPLC.
  • Biotic degradation : Use soil/water microcosms with LC-MS analysis.

Q. What computational approaches predict reactivity or polymorphism in this compound?

  • Methodological Answer :
  • Polymorphism screening : Use Mercury CSD software (via crystallographic data from ) to analyze packing motifs.
  • Reactivity : Perform molecular docking (e.g., AutoDock Vina) to study interactions with biological targets (e.g., enzymes with thiazole-binding sites).

Notes on Data Contradiction and Refinement

  • Crystallographic Discrepancies : If X-ray data shows disorder (e.g., propyl group rotamers), use SHELXL’s PART instruction to model alternative conformations .
  • NMR Signal Overlap : Apply 2D techniques (HSQC, HMBC) to resolve crowded regions, as demonstrated in studies of fluorinated heterocycles .

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